molecular formula C20H18FN5O2 B2940487 N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-77-2

N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2940487
CAS No.: 946229-77-2
M. Wt: 379.395
InChI Key: GLJFKAAQDBMBKO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a fused heteropolycyclic compound featuring a fluorinated benzyl group and a p-tolyl substituent.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-13-2-8-16(9-3-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFKAAQDBMBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₄H₁₅F N₄O
  • Molecular Weight : 270.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor for certain enzymes involved in metabolic processes.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on key enzymes such as:

  • Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values indicating effective binding and inhibition.
  • Tyrosinase : It has been reported to inhibit tyrosinase activity significantly, which is crucial for melanin production in skin cells. This suggests potential applications in treating hyperpigmentation disorders.

Biological Activity Data

The following table summarizes the biological activity data for the compound:

Biological TargetIC₅₀ Value (μM)Notes
Acetylcholinesterase19.2Moderate inhibition observed
Butyrylcholinesterase13.2Effective inhibitor
Tyrosinase0.18Competitive inhibitor with no cytotoxicity

Case Studies

  • Anti-Cancer Activity : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent.
  • Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests possible neuroprotective effects that could be beneficial in Alzheimer's disease models.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target enzymes. These studies suggest that the fluorine atom plays a critical role in enhancing binding affinity through halogen bonding interactions with active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Physicochemical Properties

The compound’s activity and stability are influenced by substituents at two critical positions:

  • Position 8 (aryl group) : Modulates lipophilicity and π-π stacking interactions.
  • Carboxamide side chain : Affects solubility, metabolic stability, and target binding.
Table 1: Structural and Functional Comparison of Analogs
Compound Name Position 8 Substituent Carboxamide/Functional Group Key Properties References
Target Compound p-tolyl (methyl) N-(4-fluorobenzyl) carboxamide Hypothesized enhanced lipophilicity and metabolic stability due to fluorine -
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate 4-methoxyphenyl Ethyl ester Anticandidate; electroactive; low toxicity in vitro/in vivo
N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide p-tolyl N-(4-chlorobenzyl) carboxamide Chlorine enhances lipophilicity but may increase toxicity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-fluorophenyl N-(3-isopropoxypropyl) carboxamide Extended side chain improves solubility; fluorophenyl may reduce metabolic clearance

Electrochemical and Pharmacokinetic Insights

  • Electrochemical Activity: The ethyl ester analog (EIMTC) demonstrates strong electrochemical reduction signals, suggesting redox-mediated mechanisms in its anticancer activity .
  • Metabolic Stability : Fluorination at the benzyl position (target compound) is a common strategy to resist oxidative degradation compared to chlorinated analogs .
  • Solubility : The isopropoxypropyl side chain in improves aqueous solubility, whereas the p-tolyl group in the target compound may prioritize membrane permeability over solubility.

Toxicity and Selectivity

  • EIMTC (ethyl ester analog) shows low toxicity in preclinical models, attributed to its ester moiety’s rapid hydrolysis into less toxic metabolites .
  • Chlorinated analogs (e.g., ) may exhibit higher cytotoxicity due to the chloro group’s propensity for forming reactive intermediates.
  • Fluorinated derivatives (target compound, ) balance metabolic stability with reduced off-target effects, a hallmark of modern fluorinated drug design .

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